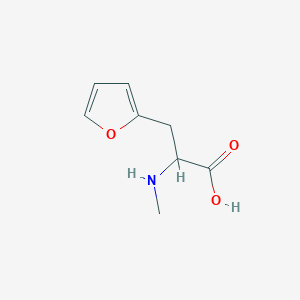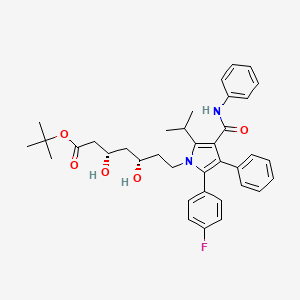
(betaS,deltaS)-Atorvastatin tert-Butyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(betaS,deltaS)-Atorvastatin tert-Butyl Ester is a chemical compound derived from atorvastatin, a widely used statin medication for lowering cholesterol levels. This esterified form is often used in research and development to study the pharmacokinetics and pharmacodynamics of atorvastatin derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (betaS,deltaS)-Atorvastatin tert-Butyl Ester typically involves the esterification of atorvastatin with tert-butyl alcohol. The process can be summarized as follows:
Starting Material: Atorvastatin is used as the starting material.
Esterification Reaction: Atorvastatin is reacted with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete esterification. The temperature is maintained around 60-80°C.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
化学反応の分析
Types of Reactions
(betaS,deltaS)-Atorvastatin tert-Butyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield atorvastatin and tert-butyl alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic ring or the ester group.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Atorvastatin and tert-butyl alcohol.
Oxidation: Ketones or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted atorvastatin derivatives.
科学的研究の応用
(betaS,deltaS)-Atorvastatin tert-Butyl Ester has several applications in scientific research:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of atorvastatin derivatives.
Drug Development: Serves as a model compound for developing new statin drugs with improved efficacy and safety profiles.
Biological Research: Investigated for its effects on cholesterol metabolism and cardiovascular health.
Industrial Applications: Used in the synthesis of other pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
作用機序
The mechanism of action of (betaS,deltaS)-Atorvastatin tert-Butyl Ester is similar to that of atorvastatin. It inhibits the enzyme HMG-CoA reductase, which is crucial for cholesterol biosynthesis in the liver. By blocking this enzyme, the compound reduces the production of cholesterol, leading to lower blood cholesterol levels. The molecular targets include the HMG-CoA reductase enzyme and associated pathways involved in lipid metabolism.
類似化合物との比較
Similar Compounds
Atorvastatin: The parent compound, widely used as a cholesterol-lowering medication.
Simvastatin: Another statin with a similar mechanism of action.
Rosuvastatin: A statin with a higher potency and longer half-life.
Uniqueness
(betaS,deltaS)-Atorvastatin tert-Butyl Ester is unique due to its esterified form, which can offer different pharmacokinetic properties compared to its parent compound, atorvastatin. This esterification can potentially enhance its stability, absorption, and bioavailability, making it a valuable compound for research and development.
特性
分子式 |
C37H43FN2O5 |
|---|---|
分子量 |
614.7 g/mol |
IUPAC名 |
tert-butyl (3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C37H43FN2O5/c1-24(2)34-33(36(44)39-28-14-10-7-11-15-28)32(25-12-8-6-9-13-25)35(26-16-18-27(38)19-17-26)40(34)21-20-29(41)22-30(42)23-31(43)45-37(3,4)5/h6-19,24,29-30,41-42H,20-23H2,1-5H3,(H,39,44)/t29-,30-/m0/s1 |
InChIキー |
GCPKKGVOCBYRML-KYJUHHDHSA-N |
異性体SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H](C[C@@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
正規SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




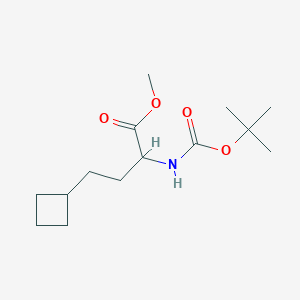
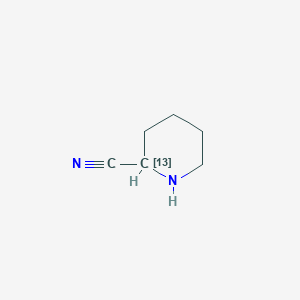
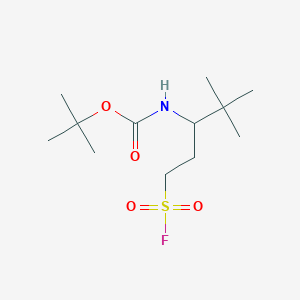


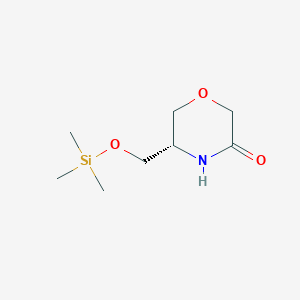
![Rel-tert-butyl (3aS,6R,6aR)-6-hydroxyhexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B12949553.png)
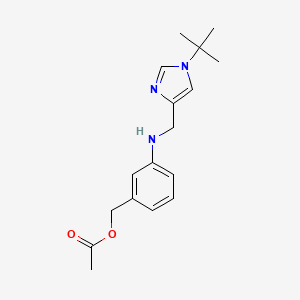

![5-Bromo-2-ethyl-7-methyl-1H-benzo[d]imidazole](/img/structure/B12949560.png)

